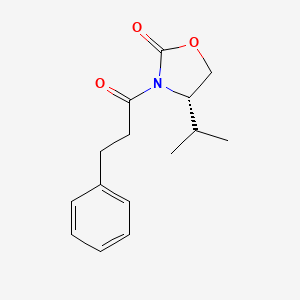![molecular formula C12H12N2O2 B3175678 6,6'-Dimethoxy-[3,3']bipyridinyl CAS No. 95881-82-6](/img/structure/B3175678.png)
6,6'-Dimethoxy-[3,3']bipyridinyl
Übersicht
Beschreibung
6,6’-Dimethoxy-[3,3’]bipyridinyl is an organic compound with the molecular formula C12H12N2O2. It consists of two pyridine rings connected by a single bond, with methoxy groups attached to the 6th position of each pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-[3,3’]bipyridinyl typically involves the coupling of two pyridine rings. One common method is the Ullmann coupling reaction, where two halogenated pyridine derivatives are coupled in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of a base to facilitate the coupling process .
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy-[3,3’]bipyridinyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethoxy-[3,3’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while amination can be done using ammonia (NH3) or amines under basic conditions.
Major Products
Oxidation: Formation of 6,6’-dicarboxy-[3,3’]bipyridinyl.
Reduction: Formation of 6,6’-dimethoxy-[3,3’]bipiperidinyl.
Substitution: Formation of 6,6’-dihalo-[3,3’]bipyridinyl or 6,6’-diamino-[3,3’]bipyridinyl.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethoxy-[3,3’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research into its use as a building block for drug development.
Industry: Utilized in the production of organic electronic materials and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6,6’-Dimethoxy-[3,3’]bipyridinyl largely depends on its role as a ligand. When it forms complexes with transition metals, it can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, which can further modulate the compound’s behavior in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine:
Uniqueness
6,6’-Dimethoxy-[3,3’]bipyridinyl is unique due to the presence of methoxy groups at the 6th position of each pyridine ring. This structural feature can enhance its solubility in organic solvents and influence its electronic properties, making it a valuable compound for specific applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
2-methoxy-5-(6-methoxypyridin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-5-3-9(7-13-11)10-4-6-12(16-2)14-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHWXGWCLMXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)




